Stannane, tributyl(pentachlorophenoxy)-
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Overview
Description
Stannane, tributyl(pentachlorophenoxy)-, also known as tributyl(2,3,4,5,6-pentachlorophenoxy)stannane, is an organotin compound with the molecular formula C18H27Cl5OSn and a molecular mass of 555.38 g/mol . This compound is part of the organotin family, which is known for its applications in organic synthesis and industrial processes.
Preparation Methods
The synthesis of stannane, tributyl(pentachlorophenoxy)- typically involves the reaction of tributyltin chloride with pentachlorophenol. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the stannane compound. The general reaction can be represented as follows:
C6Cl5OH+Bu3SnCl→C6Cl5OSnBu3+HCl
In industrial settings, the production of this compound may involve more complex procedures to ensure high purity and yield. The use of solvents like tetrahydrofuran and the application of controlled temperatures and inert atmospheres are common practices to optimize the reaction conditions .
Chemical Reactions Analysis
Scientific Research Applications
Stannane, tributyl(pentachlorophenoxy)- has several applications in scientific research:
Organic Synthesis: It is used as a reagent in radical reactions, particularly in the reduction of halides and the deoxygenation of alcohols.
Biological Studies: Organotin compounds, including this stannane, are studied for their biological activity and potential use as antifouling agents.
Industrial Applications: The compound is used in the production of polymers and as a stabilizer in the manufacturing of plastics.
Mechanism of Action
The mechanism of action of stannane, tributyl(pentachlorophenoxy)- primarily involves its ability to generate radicals. The weak tin-hydrogen bond allows for homolytic cleavage, producing tin radicals that can participate in various radical-mediated reactions. These radicals can abstract hydrogen atoms from other molecules, facilitating reduction and deoxygenation processes .
Comparison with Similar Compounds
Stannane, tributyl(pentachlorophenoxy)- can be compared with other organotin compounds such as tributyltin hydride and triphenyltin hydride. While all these compounds share similar radical-generating properties, stannane, tributyl(pentachlorophenoxy)- is unique due to the presence of the pentachlorophenoxy group, which can influence its reactivity and applications .
Similar Compounds
- Tributyltin hydride
- Triphenyltin hydride
- Dibutyltin oxide
This detailed overview provides a comprehensive understanding of stannane, tributyl(pentachlorophenoxy)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
3644-38-0 |
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Molecular Formula |
C18H27Cl5OSn |
Molecular Weight |
555.4 g/mol |
IUPAC Name |
tributyl-(2,3,4,5,6-pentachlorophenoxy)stannane |
InChI |
InChI=1S/C6HCl5O.3C4H9.Sn/c7-1-2(8)4(10)6(12)5(11)3(1)9;3*1-3-4-2;/h12H;3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI Key |
AGSMIWJKNRFJRL-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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